5-Adamantan-1-yl-2H-tetrazole

Description

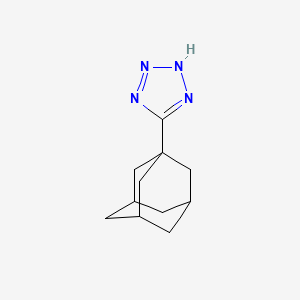

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWRBAQXRLLXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NNN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Adamantan 1 Yl 2h Tetrazole

Direct Synthesis Approaches

The construction of the 5-adamantan-1-yl-2H-tetrazole core can be achieved through two primary strategies: the introduction of the adamantyl group onto a pre-existing tetrazole ring (adamantylation) or the formation of the tetrazole ring from an adamantane-containing precursor (cycloaddition).

Adamantylation Reactions for Tetrazole Functionalization

A prominent method for the synthesis of 2-adamantyl-5-aryl-2H-tetrazoles involves the direct adamantylation of 5-substituted-NH-tetrazoles. nih.govnih.gov This reaction is typically carried out using adamantan-1-ol in the presence of a strong acid, such as concentrated sulfuric acid. nih.govnih.gov A key feature of this approach is its high regioselectivity, with the adamantyl group exclusively attaching to the N-2 position of the tetrazole ring, leading to the formation of the 2H-isomers in high yields (81–92%). nih.gov The reaction proceeds via the formation of an adamantyl cation, which then undergoes electrophilic attack on the nitrogen atom of the tetrazole. nih.gov The structure of the resulting 2-(adamantan-1-yl)-5-aryl-2Н-tetrazoles has been confirmed through various spectroscopic methods, including ¹H and ¹³C NMR, as well as X-ray structural analysis. nih.govnih.gov In the ¹³C NMR spectra, the signal for the endocyclic carbon atom of the tetrazole ring typically appears in the range of 161.1–164.9 ppm, which is characteristic of 2,5-disubstituted tetrazoles. nih.govresearchgate.net

Table 1: Adamantylation of 5-Aryl-NH-tetrazoles

| Starting Material (5-Aryl-NH-tetrazole) | Adamantylating Agent | Acid Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Aryl-NH-tetrazoles (various) | Adamantan-1-ol | H₂SO₄ | 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles | 81-92 | nih.gov |

Cycloaddition Reactions for Tetrazole Ring Formation

The formation of the tetrazole ring itself is a fundamental process in the synthesis of these compounds. The most common method for creating 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This reaction can be applied to the synthesis of adamantyl-containing tetrazoles by starting with an adamantyl nitrile. For instance, the synthesis of 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane has been achieved by reacting 1,3,5,7-tetracyanoadamantane with sodium azide and zinc chloride in DMF. nih.gov This method, while effective, can require elevated temperatures and extended reaction times. nih.gov The initial step in many syntheses of 5-aryl-2H-tetrazoles involves the azidation of aromatic nitriles to form NH-unsubstituted 5-aryltetrazoles, which can then undergo adamantylation. nih.gov This cycloaddition is often carried out in DMF at elevated temperatures. nih.gov

Table 2: Cycloaddition for Tetrazole Ring Formation

| Nitrile | Azide Source | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic nitriles | NaN₃/NH₄Cl | DMF, 115°C | 5-Aryl-NH-tetrazoles | nih.gov |

| 1,3,5,7-Tetracyanoadamantane | NaN₃/ZnCl₂ | DMF, reflux or 175°C (autoclave) | 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane | nih.gov |

Derivatization and Functionalization Strategies

Once the this compound scaffold is in place, it can be further modified to introduce various functional groups, thereby tuning its chemical and physical properties.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the this compound system primarily target the aryl substituent, if present. The tetrazole ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the four nitrogen atoms. However, the adamantyl group can influence the reactivity of other parts of the molecule. For instance, the adamantyl group's steric bulk can direct incoming electrophiles to specific positions on an attached aromatic ring.

Nitration Reactions

Nitration is a key electrophilic substitution reaction that has been successfully applied to 2-adamantyl-5-aryltetrazoles. nih.govnih.gov The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (e.g., 8–10°C). nih.gov The nitration occurs on the aryl ring, leading to the formation of 2-(adamantan-1-yl)-5-(nitroaryl)-2H-tetrazoles. nih.govnih.gov This functionalization is significant as the nitro group can serve as a precursor for other functional groups, such as amines, through reduction. nih.gov

Table 3: Nitration of 2-Adamantyl-5-aryltetrazoles

| Substrate | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-5-aryltetrazoles | HNO₃/H₂SO₄ | 8–10°C | 2-(Adamantan-1-yl)-5-(nitroaryl)-2H-tetrazoles | nih.govnih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer another avenue for the derivatization of adamantyl-tetrazole compounds. While the tetrazole ring is generally stable, substituents on the ring or on the adamantyl cage can be susceptible to nucleophilic attack. A notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the introduction of a new substituent onto an electron-deficient aromatic or heteroaromatic ring by reacting it with a carbanion that has a leaving group on the carbanionic carbon. organic-chemistry.org In the context of nitro-substituted adamantyl-tetrazoles, the nitro group makes the aryl ring sufficiently electron-deficient for VNS to occur. organic-chemistry.org

Furthermore, the nitro group introduced via nitration can be reduced to an amino group, which can then participate in a variety of subsequent reactions, including further nucleophilic substitutions. For example, the reduction of a nitroaryl group on a 2-adamantyl-5-aryltetrazole can be achieved using metallic zinc. nih.gov The resulting amino group can then be a handle for further synthetic modifications.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to tetrazole derivatives to construct complex molecular architectures. While specific examples detailing metal-catalyzed coupling reactions directly on the this compound core are not extensively documented in the provided results, the general reactivity of tetrazoles in such transformations provides a strong indication of their potential.

Transition metals like palladium and nickel are commonly employed to catalyze these reactions. For instance, the Suzuki-Miyaura, Heck, and Sonogashira reactions are staples in organic synthesis for creating new C-C bonds. In the context of tetrazoles, these reactions can be used to introduce aryl, vinyl, or alkynyl substituents, thereby diversifying the molecular structure. The reaction typically involves an oxidative addition of a halo-substituted tetrazole to the metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product.

A patent for the synthesis of angiotensin II receptor antagonists describes the use of transition metal catalysts, such as nickel and palladium complexes, for coupling N-protected phenyltetrazoles with arylmagnesium halides. This highlights the feasibility of applying similar strategies to the adamantanyl-tetrazole system. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of specific phosphine (B1218219) ligands can significantly influence the efficiency of the catalytic cycle.

It is also worth noting that the adamantyl group itself can influence the reactivity of the tetrazole ring in these coupling reactions. Its steric bulk might necessitate the use of more reactive coupling partners or more active catalytic systems to overcome potential steric hindrance.

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. Tetrazoles, and specifically 5-substituted tetrazoles, have been recognized as valuable components in various MCRs.

One of the most prominent MCRs involving tetrazoles is the Ugi-tetrazole reaction. This four-component reaction typically involves an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide) to produce α-aminoacyl-tetrazoles. The adamantyl group can be incorporated into the final product through the use of adamantyl-containing starting materials, such as adamantanamine. For example, the reaction of an aldehyde, adamantanamine, an isocyanide, and trimethylsilyl azide would lead to a tetrazole with an adamantyl-substituted amino side chain.

A study describes a one-pot, six-component reaction for the synthesis of 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, showcasing the power of MCRs in rapidly generating molecular diversity. While this specific example does not directly involve this compound, it illustrates the potential for integrating the adamantyl-tetrazole scaffold into such complex reaction cascades. The process involves a sequence of Ugi-azide, bimolecular nucleophilic substitution (SN2), and copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions.

The reactivity of the tetrazole ring, particularly the nucleophilicity of its nitrogen atoms, is a key factor in its participation in MCRs. The ability to modulate the reaction conditions, such as pH, can influence the selectivity of the reaction, directing the formation of specific regioisomers.

Regioselectivity and Reaction Mechanism Studies

The alkylation of 5-substituted tetrazoles can lead to two possible regioisomers: the 1,5- and the 2,5-disubstituted products. Understanding and controlling the regioselectivity of these reactions is a critical aspect of their synthesis and application.

In the case of the adamantylation of 5-aryl-NH-tetrazoles, it has been demonstrated that the reaction with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to yield the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. This high regioselectivity is a significant finding, as it provides a direct and efficient route to the 2,5-disubstituted isomer.

The regioselectivity can be rationalized by considering the reaction mechanism. Under the strongly acidic conditions of concentrated sulfuric acid, it is likely that the tetrazole ring is protonated. The bulky adamantyl carbocation, generated from adamantan-1-ol, would then preferentially attack the N-2 position of the tetrazole ring. This preference is

Advanced Spectroscopic and Structural Characterization of 5 Adamantan 1 Yl 2h Tetrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of adamantyl-tetrazole compounds, offering unambiguous evidence for their composition and isomeric form. nih.gov The regioselective synthesis of 2H-tetrazole isomers is reliably confirmed through detailed analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra. nih.gov

In the ¹H NMR spectra of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the signals corresponding to the adamantyl moiety are highly characteristic. nih.gov The protons of the adamantane (B196018) cage typically appear as broadened singlets or multiplets in distinct regions of the spectrum. nih.gov

For instance, in various derivatives dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the adamantyl protons present as a set of signals: a broadened singlet for the six equivalent CH₂ protons around 1.76-1.87 ppm, a signal for the three CH protons at approximately 2.24 ppm, and another signal for the remaining six CH₂ protons around 2.33 ppm. nih.gov In some cases, these signals can be observed between 2.16 ppm and 2.43 ppm in deuterated chloroform (B151607) (CDCl₃). nih.gov The simplicity and distinct chemical shifts of these signals are a clear indicator of the adamantyl group's presence and its symmetric environment. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Adamantyl Group in 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles

| Compound | Solvent | Adamantyl CH₂ (6H) | Adamantyl CH (3H) | Adamantyl CH₂ (6H) | Reference |

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | DMSO-d₆ | 1.77 (br. s) | 2.24 (br. s) | 2.33 (d, J=2.8 Hz) | nih.gov |

| 2-(Adamantan-1-yl)-5-[2-chloro-4-(trifluoromethyl)phenyl]-2H-tetrazole | DMSO-d₆ | 1.76 (br. s) | 2.24 (br. s) | 2.33 (d, J=2.8 Hz) | nih.gov |

| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | CDCl₃ | 2.16 (br. s) | 2.36 (br. s) | 2.43 (br. s) | nih.gov |

Note: br. s = broad singlet, d = doublet, J = coupling constant in Hz.

The ¹³C NMR spectrum provides crucial confirmation of the 2H-tetrazole regioisomer. The signal for the endocyclic carbon atom (C5) of the tetrazole ring typically appears in the range of 161.1–164.9 ppm. nih.gov This downfield shift is a definitive marker for the C5 carbon in this specific isomeric form. nih.govipb.pt

The carbon atoms of the adamantyl substituent also show characteristic signals. Typically, four distinct resonances are observed, corresponding to the different carbon environments within the cage structure. nih.gov For example, in DMSO-d₆, these signals for the adamantyl group attached to the tetrazole ring appear at approximately 29.3, 35.5, 42.1, and 64.8 ppm. nih.gov The signal around 64.0-64.9 ppm corresponds to the quaternary carbon of the adamantyl group directly attached to the nitrogen atom of the tetrazole ring. nih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 5-Adamantan-1-yl-2H-tetrazole Systems

| Compound | Solvent | Adamantyl Carbons (C-Ad) | Tetrazole Carbon (C5) | Reference |

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | DMSO-d₆ | 29.3, 35.6, 42.1, 64.0 | 164.2 | nih.gov |

| 2-(Adamantan-1-yl)-5-[2-chloro-4-(trifluoromethyl)phenyl]-2H-tetrazole | DMSO-d₆ | 29.3, 35.5, 42.1, 64.8 | 161.1 | nih.gov |

| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | CDCl₃ | 29.4, 36.1, 42.3, 64.9 | 162.1 | nih.gov |

While ¹H and ¹³C NMR are standard, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, particularly ¹H-¹⁵N HMBC, are invaluable for providing unequivocal structural proof of nitrogen-rich heterocycles like tetrazoles. researchgate.netrsc.org These experiments reveal long-range correlations (typically over 2 to 4 bonds) between protons and nitrogen atoms, which is essential for determining the substitution pattern on the tetrazole ring and confirming the N2-substitution of the adamantyl group. rsc.orgresearchgate.net

In related tetrazole systems, such as 5-vinyl-1H-tetrazole, ¹H-¹⁵N HMBC spectra show that protons on substituents attached to the ring exhibit cross-peaks with specific nitrogen atoms in the ring. researchgate.net For a 2-substituted tetrazole, the protons of the adamantyl group would be expected to show correlations to the N1 and N3 atoms of the tetrazole ring. The observation of these specific correlations provides definitive evidence of the connectivity, distinguishing the 2H-isomer from the 1H-isomer. researchgate.netrsc.org The rapid intermolecular exchange of protons between nitrogen atoms in positions 1 and 4 can sometimes lead to an averaging of the signals for N1/N4 and N2/N3 atoms. researchgate.net

Vibrational Spectroscopy

The FT-IR spectra of adamantyl-tetrazole derivatives display characteristic absorption bands corresponding to the vibrations of the adamantane cage and the tetrazole ring. nih.govnih.gov The adamantyl group is identified by strong C-H stretching vibrations (νCH) in the 2850-2930 cm⁻¹ region and CH bending vibrations (δCH) around 1450 cm⁻¹. nih.govmdpi.com

The tetrazole ring itself contributes a series of characteristic bands. pnrjournal.com Vibrations associated with the tetrazole ring, including N=N stretching and ring stretching modes, typically appear in the 1000-1500 cm⁻¹ region. nih.govpnrjournal.com For example, in 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, bands have been noted around 1476, 1356, 1316, and 1021 cm⁻¹. nih.gov

Interactive Table: Key FT-IR Absorption Bands (ν, cm⁻¹) for 2-(Adamantan-1-yl)-5-aryl-2H-tetrazole Systems

| Compound | Adamantane ν(CH) | Adamantane/Aryl/Tetrazole Ring Vibrations | Reference |

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | 2924, 2911, 2856 | 1476, 1453, 1356, 1316, 1021 | nih.gov |

| 2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | 2908 | 1611, 1594, 1495, 1323, 1303, 1020 | nih.gov |

Note: ν = stretching vibration.

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the heterocyclic ring and the carbon skeleton, which are often weak or absent in IR spectra. researchgate.net The technique is valuable for identifying the fundamental vibrations of the tetrazole ring system. pnrjournal.comresearchgate.net

For the parent tetrazole molecule, Raman spectra show characteristic bands associated with ring stretching and deformation modes. researchgate.net In adamantyl-tetrazole systems, intense bands corresponding to the C-C stretching and breathing modes of the adamantane cage are expected. researchgate.net The symmetric vibrations of the tetrazole ring, which are strongly Raman active, would provide a clear signature in the spectrum. pnrjournal.comresearchgate.net This makes Raman spectroscopy a powerful tool for confirming the integrity of both the adamantyl and tetrazole moieties within the molecular structure. americanpharmaceuticalreview.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For 2-adamantyl-5-aryl-2H-tetrazoles, HRMS has been successfully employed to confirm their composition. nih.govnih.gov

For instance, in the analysis of various synthesized 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, HRMS data provided strong evidence for their structures. The observed mass-to-charge ratios of the molecular ions were in close agreement with the calculated theoretical values, typically within a few parts per million (ppm). nih.govmdpi.com This level of accuracy is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

The fragmentation patterns observed in the mass spectra also offer valuable structural information. For example, the detection of the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺ is a common feature in the ESI-MS spectra of these compounds. nih.gov

Table 1: Selected HRMS Data for 2-(Adamantan-1-yl)-5-aryl-2H-tetrazole Derivatives

| Compound | Formula | Calculated m/z | Found m/z | Ion |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole | C₁₈H₂₃N₄ | 295.1917 | 295.1923 | [M+H]⁺ |

| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole | C₁₇H₂₀ClN₄ | 315.1371 | 315.1375 | [M+H]⁺ |

| 2-(Adamantan-1-yl)-5-(4-iodophenyl)-2H-tetrazole | C₁₇H₁₉IN₄Na | 429.0547 | 429.0545 | [M+Na]⁺ |

| 2-(Adamantan-1-yl)-5-(3,5-dinitrophenyl)-2H-tetrazole | C₁₇H₁₈N₆O₄Na | 393.1282 | 393.1250 | [M+Na]⁺ |

This table presents a selection of HRMS data for various derivatives, demonstrating the accuracy of the technique in confirming their molecular formulas. Data sourced from a study on novel 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. While detailed UV-Vis spectroscopic data for this compound itself is not extensively reported in the provided context, the technique is mentioned as a characterization method for related compounds. scilit.com For derivatives like 5-(adamantane-1-yl)-4R-1,2,4-triazole-3-thiones, the main optical characteristics of their UV spectra have been studied. grafiati.com The interaction of some tetrazole complexes with biological molecules like calf thymus DNA has also been investigated using UV-Vis spectroscopy. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a primary method for determining the three-dimensional atomic structure of a crystalline solid.

In a broader context, X-ray diffraction studies on related tetrazole compounds, such as 5-vinyl-1H-tetrazole, reveal that molecules are often held together by hydrogen bonds, forming infinite chains in the crystal lattice. mdpi.com For 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, X-ray diffraction has shown the formation of porous coordination polymers with varying network structures depending on the metal ion used. rsc.org

Table 2: Crystallographic Data for a Representative Adamantane-Tetrazole Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(Adamantan-1-yl)-5-phenyl-2H-tetrazole |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| V (ų) | Value |

| Z | 4 |

Note: Specific unit cell parameters for this exact compound require direct access to the crystallographic information file (CIF), but the table illustrates the type of data obtained from single-crystal X-ray diffraction studies on similar structures. nih.govmdpi.comresearchgate.net

Studies on related structures, like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, have shown that different ring systems within the same molecule can be twisted relative to each other. mdpi.com In the case of adamantane-tetrazole compounds, the geometry is defined by the bond connecting the adamantyl cage to the tetrazole ring.

Table 3: Key Geometric Parameters for a Hypothetical this compound Structure

| Parameter | Value |

|---|---|

| C(adamantyl)-N(tetrazole) bond length (Å) | ~1.48 - 1.52 |

| Average N-N bond length in tetrazole ring (Å) | ~1.32 - 1.35 |

| Average C-N bond length in tetrazole ring (Å) | ~1.33 - 1.36 |

| Dihedral angle between adamantyl cage and tetrazole ring (°) | Varies depending on substitution |

This table provides expected ranges for key geometric parameters based on general knowledge of adamantane and tetrazole structures, as specific data for the parent compound was not available in the search results. tennessee.educhemsrc.com

Theoretical and Computational Investigations of 5 Adamantan 1 Yl 2h Tetrazole

Quantum Chemical Calculations

Thermodynamic Property Calculations (e.g., Enthalpy of Formation, Entropy)

Detailed thermodynamic property calculations for 5-Adamantan-1-yl-2H-tetrazole are not extensively documented in publicly available literature. However, insights can be drawn from the known characteristics of its constituent moieties and related compounds. Tetrazoles are recognized for their high positive enthalpies of formation, a consequence of the high nitrogen content and the energy-rich tetrazole ring. This inherent energy is a key factor in their use as gas-generating agents and in energetic materials. The decomposition of tetrazoles typically releases a significant amount of energy along with nitrogen gas guidechem.com.

Table 1: General Thermodynamic Characteristics of Tetrazole Derivatives

| Property | General Observation for Tetrazole Compounds | Relevance to this compound |

| Enthalpy of Formation | Generally high and positive due to high nitrogen content. | Expected to have a significant positive enthalpy of formation. |

| Thermal Stability | Varies with substitution; many are stable at moderate temperatures. | The adamantyl group likely enhances thermal stability. |

| Decomposition Products | Primarily non-toxic gases like nitrogen and water. wikipedia.org | Decomposition is expected to be highly exothermic. |

Electronic Structure Analysis

The electronic structure of this compound is defined by the interplay between the electron-rich, aromatic tetrazole ring and the bulky, lipophilic adamantane (B196018) cage. Computational methods provide a framework for understanding this interplay through various analytical techniques.

Mulliken and Löwdin population analyses are computational methods used to estimate the partial atomic charges within a molecule, offering insights into the distribution of electron density wikipedia.orguni-muenchen.de. While specific analyses for this compound are not published, general principles can be applied.

In a tetrazole ring, the nitrogen atoms are electronegative and will draw electron density, resulting in negative partial charges on these atoms. The carbon atom within the ring will have a positive partial charge. The adamantane group, being a hydrocarbon, is largely nonpolar. However, the attachment to the electron-withdrawing tetrazole ring will likely induce a slight positive charge on the adamantyl carbon atom bonded to the ring.

It is important to note that both Mulliken and Löwdin methods have limitations, with results being sensitive to the choice of basis set in the calculations q-chem.comq-chem.com. Löwdin analysis, which uses a symmetrically orthogonalized basis set, is generally considered to be less basis set dependent than the Mulliken approach q-chem.comq-chem.comresearchgate.net.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding and electron distribution by localizing the molecular wave function into orbitals that correspond to Lewis structures (bonds, lone pairs, etc.) wikipedia.org. For C-substituted tetrazoles, NBO analysis has been used to study electron delocalization and aromaticity acs.orgacs.orgnih.gov.

For this compound, an NBO analysis would be expected to show:

Strong σ-bonds forming the framework of the adamantane cage and the tetrazole ring.

Delocalized π-bonds within the tetrazole ring, confirming its aromaticity.

Lone pairs on the nitrogen atoms of the tetrazole ring.

Hyperconjugative interactions between the adamantane σ-orbitals and the tetrazole π-system, which could contribute to the stability of the molecule.

Table 2: Expected NBO Analysis Features for this compound

| NBO Feature | Expected Description |

| Bonding Orbitals | High occupancy (close to 2e-) for C-C and C-H bonds in adamantane, and C-N and N-N bonds in the tetrazole ring. |

| Lone Pairs | High occupancy lone pair orbitals on the nitrogen atoms. |

| Antibonding Orbitals | Low occupancy, but their slight population indicates delocalization from donor to acceptor orbitals. |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals, indicating hyperconjugation. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution in a molecule, highlighting regions of positive and negative electrostatic potential libretexts.orguni-muenchen.de. These maps are invaluable for predicting how a molecule will interact with other charged species libretexts.org.

In an MEP map of this compound, the following features would be anticipated:

Negative Potential (Red/Yellow): The regions around the nitrogen atoms of the tetrazole ring will exhibit a strong negative potential. This is due to the high electron density and the presence of lone pairs, making these sites susceptible to electrophilic attack.

Positive Potential (Blue): The hydrogen atoms of the adamantane group would show regions of slight positive potential.

Neutral Potential (Green): The carbon framework of the adamantane cage would be largely neutral, reflecting its nonpolar, hydrocarbon nature.

MEP maps of adamantane derivatives show that the hydrocarbon cage is generally a region of neutral or slightly positive potential, while MEP maps of tetrazole derivatives clearly indicate the strong negative potential associated with the nitrogen-rich ring researchgate.netresearchgate.netresearchgate.netresearchgate.net. The combination of these two moieties in this compound would result in a molecule with a distinct, highly polar head (the tetrazole ring) and a large, nonpolar tail (the adamantane group).

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the reactivity and stability of molecules. These descriptors include chemical hardness, chemical softness, electronegativity, and the electrophilicity index researchgate.net.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability. The stable adamantane cage and aromatic tetrazole ring would suggest that this compound is a relatively "hard" molecule.

Electronegativity (χ): The ability of a molecule to attract electrons. The presence of four nitrogen atoms in the tetrazole ring gives it a high electronegativity.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. The tetrazole ring, with its electron-withdrawing nature, would contribute to a significant electrophilicity index.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule. For this compound, the nitrogen atoms of the tetrazole ring would be predicted as the most likely sites for electrophilic attack.

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Predicted Characteristic for this compound |

| HOMO-LUMO Gap | Expected to be relatively large, indicating high kinetic stability. |

| Chemical Hardness | Expected to be high, suggesting low reactivity. |

| Electronegativity | Expected to be high due to the tetrazole moiety. |

| Electrophilicity Index | Expected to be significant, indicating a capacity to accept electrons. |

Tautomerism and Isomerism Studies

For 5-substituted tetrazoles, two tautomeric forms are possible: the 1H- and 2H-isomers mdpi.comnih.gov. The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituent, the solvent, and the physical state (gas, liquid, or solid) mdpi.com.

Computational studies on a variety of C5-substituted tetrazoles have consistently shown that the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase acs.orgacs.orgnih.govnih.gov. This trend holds true for a range of substituents, suggesting that it is an intrinsic property of the tetrazole ring system acs.orgacs.orgnih.gov. While in solution the 1H-tautomer can be predominant for some 5-substituted tetrazoles, the introduction of bulky substituents at the C5 position is known to favor the 2H-tautomer mdpi.com.

Table 4: Comparison of 1H- and 2H-Tautomers of 5-Substituted Tetrazoles

| Feature | 1H-Tautomer | 2H-Tautomer |

| Relative Stability (Gas Phase) | Less stable. acs.orgacs.orgnih.gov | More stable. acs.orgacs.orgnih.gov |

| Steric Hindrance with C5-Substituent | Higher, due to proximity of N-H to the substituent. | Lower, as the N-H protons are further from the substituent. |

| Favored by | Can be favored in polar solvents for certain substituents. | Favored in the gas phase and with bulky C5-substituents. mdpi.com |

Relative Stability of 1H- and 2H-Tautomeric Forms

The tetrazole ring system can exist in two primary tautomeric forms: the 1H- and 2H-isomers. The position of the proton on the nitrogen atoms of the ring significantly influences the molecule's electronic distribution, polarity, and reactivity. For 5-substituted tetrazoles, a general observation is that the tautomeric equilibrium is influenced by the electronic nature of the substituent and the physical state (gas, solution, or solid).

Theoretical calculations on various 5-substituted tetrazoles have shown that the 2H-tautomer is often more stable in the gas phase. mdpi.commdpi.com Conversely, the 1H-tautomer is typically the predominant form in condensed phases and in polar solvents. mdpi.commdpi.comnih.gov

In the specific case of adamantane-substituted tetrazoles, experimental synthesis provides indirect but strong evidence for the stability of the 2H-tautomer. The reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds regioselectively to yield the 2-adamantyl-5-aryl-2H-tetrazole isomer. nih.govresearchgate.net This regioselectivity suggests that the 2H-isomer is the thermodynamically favored product under these conditions. The formation of the 2H-regioisomer is consistently confirmed by 13C NMR spectroscopy, where the signal for the endocyclic carbon atom (C5) of the tetrazole ring in 2,5-disubstituted derivatives appears characteristically downfield (around 161-165 ppm) compared to the corresponding 1,5-disubstituted isomers. mdpi.com

Computational Modeling of Tautomeric Equilibria

Computational modeling, particularly using Density Functional Theory (DFT), is a standard method for quantifying the energy differences between tautomers and predicting their equilibrium populations. mdpi.com These calculations involve optimizing the geometry of each tautomer (1H and 2H) and calculating their respective electronic energies. The energy difference (ΔE) between the two forms indicates their relative stability.

For tetrazole derivatives, DFT calculations have been employed to study tautomeric equilibria. For instance, in a study on N-benzoyl-5-(aminomethyl)tetrazole, DFT calculations in the aqueous phase indicated that the 2,5-disubstituted product was energetically favored over the 1,5-disubstituted product, which was consistent with the experimental yield (55% vs. 45%). mdpi.com The calculated energy gap (ΔE = ELUMO − EHOMO) was also found to be smaller for the 2H-isomer, suggesting higher reactivity and stability. mdpi.com

A hypothetical computational study on 5-Adamantan-1-yl-tetrazole would likely yield results similar to those observed for other tetrazoles with bulky, electron-donating substituents. The 2H-tautomer is expected to be more stable in the gas phase. The table below illustrates the kind of data that such a computational study would produce.

Table 1: Hypothetical DFT Calculation Results for Tautomeric Stability of 5-Adamantan-1-yl-tetrazole

| Tautomer | Method/Basis Set | Phase | Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1H-form | B3LYP/6-311++G** | Gas | -843.12345 | 1.8 |

| 2H-form | B3LYP/6-311++G** | Gas | -843.12632 | 0.0 |

| 1H-form | B3LYP/6-311++G** | Water (PCM) | -843.13578 | 0.0 |

| 2H-form | B3LYP/6-311++G** | Water (PCM) | -843.13499 | 0.5 |

Note: The data in this table is illustrative and not based on published results.

These hypothetical results would align with the general trend of the 2H-tautomer being more stable in the gas phase and the 1H-tautomer being slightly favored in a polar solvent.

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound involves studying the spatial arrangement of atoms that can be interconverted by rotation around single bonds. The key rotational barrier to consider is that of the C-C bond connecting the bulky adamantyl cage to the C5 atom of the tetrazole ring.

Due to the steric bulk of the adamantyl group, free rotation around this bond is expected to be hindered. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle describing this rotation. The energy difference between the lowest energy (staggered) conformation and the highest energy (eclipsed) conformation defines the rotational barrier. A higher barrier indicates slower rotation.

While specific studies on this molecule are not available, research on other sterically hindered molecules shows that such barriers can be significant. For example, the rotational barrier in ethane is approximately 2.9 kcal/mol, a value attributed to steric repulsion and hyperconjugation effects. For larger groups, this barrier would be substantially higher. A computational scan of the relevant dihedral angle in this compound would likely reveal a distinct energy minimum corresponding to a staggered conformation that minimizes steric clash between the adamantyl hydrogens and the tetrazole ring nitrogens.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide insights into its dynamic behavior, including conformational flexibility and interactions with its environment (e.g., solvent molecules or other solute molecules).

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of the system. For a molecule like this compound in a solvent box, MD could be used to:

Explore the accessible conformational space and the frequency of transitions between different conformational states.

Analyze the solvation structure and determine how solvent molecules (e.g., water) arrange around the hydrophobic adamantyl group and the more polar tetrazole ring.

Calculate dynamic properties such as diffusion coefficients.

MD simulations have been performed on other tetrazole-containing systems, often to investigate their binding to biological targets or to understand their behavior in condensed phases. nih.govnih.govnih.gov

Dimer Interaction Calculations (e.g., Van der Waals, Charge Transfer)

Intermolecular forces dictate how molecules interact with each other, influencing properties like boiling point, solubility, and crystal packing. For this compound, dimer interaction calculations can quantify the strength and nature of these forces. High-level quantum mechanical methods, such as coupled-cluster theory [CCSD(T)], or DFT with dispersion corrections, are used to calculate the interaction energy between two molecules.

The interactions in a this compound dimer would be a complex interplay of:

Van der Waals forces (dispersion): These are attractive forces arising from temporary fluctuations in electron density and are particularly significant for the large, nonpolar adamantyl groups.

Dipole-dipole interactions: The tetrazole ring possesses a significant dipole moment, leading to electrostatic interactions between the rings of two adjacent molecules.

Hydrogen bonding: While the 2H-tautomer has no N-H bond to act as a hydrogen bond donor, the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors.

Charge Transfer: This involves the partial transfer of electron density from an occupied orbital of one molecule to an unoccupied orbital of another.

Calculations would typically explore different possible orientations of the two molecules to find the most stable dimer configuration and the corresponding binding energy. For example, studies on the N2O dimer have shown it is stabilized by a combination of van der Waals forces and dipole-dipole interactions, with a calculated interaction energy of -5.09 kcal/mol. nih.gov Similar calculations for this compound would be expected to show strong contributions from dispersion forces due to the adamantyl cage.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 5-Adamantan-1-yl-1H-tetrazole |

| This compound |

| 5-aryl-NH-tetrazoles |

| 2-adamantyl-5-aryl-2H-tetrazole |

| N-benzoyl-5-(aminomethyl)tetrazole |

| Ethane |

Intermolecular Interactions and Crystal Engineering of 5 Adamantan 1 Yl 2h Tetrazole Systems

Analysis of Noncovalent Interactions in Solid State

Hydrogen bonds are among the most critical directional forces in the crystal packing of tetrazole derivatives. The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (in its N-H tautomeric form) and, more commonly, as an acceptor. The adamantane (B196018) group can also participate in weaker C–H···X hydrogen bonds.

In derivatives containing additional functional groups, these interactions become even more pronounced. For instance, in related adamantane-thiadiazole hybrids, N–H···N hydrogen bonds were identified as the most potent noncovalent interaction, orchestrating the molecules into one-dimensional supramolecular chains. Similarly, studies on 1-benzyl-5-amino-1H-tetrazole show that intermolecular N–H···N hydrogen bonds involving the amino group and tetrazole nitrogen atoms are responsible for creating a two-dimensional network. In the absence of strong N-H donors, weaker C–H···N and C–H···S interactions can become dominant, as seen in various adamantane-triazole structures where they form chains and dimeric motifs. The interaction between tetrazole and amidinium groups can lead to infinite chains of hydrogen bonds and salt bridges, highlighting the versatility of the tetrazole ring in forming robust networks.

Table 1: Examples of Hydrogen Bonding in Adamantane-Heterocycle Systems

| Compound Type | Interaction Type | Resulting Motif/Assembly | Reference |

|---|---|---|---|

| Adamantane-Thiadiazole Amines | N–H···N | 1D Supramolecular Constructs | |

| Adamantane-Triazole | C–H···N | Intermolecular Stabilization | |

| Adamantane-Oxadiazole | C–H···N | Inversion Dimers with R²₂(12) motifs | |

| 1-Benzyl-5-amino-1H-tetrazole | N–H···N | 2D Network | |

| Tetrazole-Benzamidine Complex | N–H···N | Infinite Hydrogen-Bonded Chain |

The aromatic tetrazole ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of crystal lattices. These interactions occur when aromatic rings are packed in a face-to-face or offset manner. In derivatives such as [3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid, the tetrazole ring is noted to contribute to π-π stacking. X-ray analysis of several 2-(adamantan-1-yl)-5-aryl-2Н-tetrazoles revealed a small dihedral angle between the aryl and tetrazole rings, suggesting potential π-π conjugation and stacking.

In related systems, these interactions are well-documented. For example, offset π-π stacking with an interplanar distance of 3.4039 Å has been observed in adamantane-oxadiazole derivatives. Similarly, offset face-to-face π-π stacking interactions are key features in the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. These stacking arrangements, often working in concert with hydrogen bonds, help to build complex three-dimensional structures from simpler dimeric or chain-like motifs.

A more nuanced, yet significant, interaction involving the tetrazole ring is the π-hole interaction. A π-hole is a region of positive electrostatic potential located on the face of a π-system, which can interact favorably with a nucleophile or a region of negative charge (a lone pair or another π-system). For the tetrazole ring, the carbon atom can be sufficiently electron-deficient to exhibit such properties.

A key study on tris(5‐aryl‐1H‐tetrazol‐1‐yl)methanes and 2‐dichloromethyl‐5‐aryl‐2H‐tetrazoles identified the presence of noncovalent π‐hole···lone pair and π‐hole···π interactions involving this electrophilic tetrazole carbon atom. These interactions play a distinct role in the crystal packing, complementing the more conventional hydrogen bonds and van der Waals forces. These findings are part of a broader class of polar-π interactions which have been shown to influence the chemical properties, such as acidity, in 2-arylphenyl-1H-tetrazoles through a combination of through-space NH–π and π–π interactions.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the distances from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) are plotted against each other to create a 2D "fingerprint plot." This plot provides a quantitative summary of the types and relative significance of different intermolecular contacts.

For adamantane-heterocycle systems, Hirshfeld analysis has been used to deconstruct the complex web of interactions. In an adamantane-triazole derivative, fingerprint plots showed that H···H, C-H···C, C-H···Cl, and particularly C-H···N hydrogen bonds were the main contributors to crystal stabilization. A detailed analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione provides a quantitative breakdown of the interactions contributing to the Hirshfeld surface.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| N···H / H···N | 21.9 | |

| S···H / H···S | 21.1 | |

| H···H | 14.6 | |

| F···H / H···F | 11.8 | |

| C···H / H···C | 9.5 | |

| C···C | 6.6 | |

| Other | 14.5 |

This quantitative data highlights that while hydrogen bonds (N···H, S···H) are dominant, a significant portion of the packing is also influenced by H···H, halogen (F···H), and carbon-involved contacts, including π-stacking (C···C).

Supramolecular Assembly and Crystal Packing Modalities

The specific noncovalent interactions discussed above guide the self-assembly of adamantane-tetrazole molecules into well-defined supramolecular structures. The rigid adamantane moiety often acts as a "supramolecular synthon," a structural unit whose intermolecular interactions are predictable and can be used to form larger assemblies.

Common packing modalities observed in related systems include:

Dimers and Chains: Molecules frequently form centrosymmetric dimers through pairs of hydrogen bonds, such as the R²₂(12)

Coordination Chemistry of 5 Adamantan 1 Yl 2h Tetrazole As a Ligand

Ligand Synthesis and Characterization for Coordination Applications

The synthesis of 5-substituted-1-(1-adamantyl)tetrazoles is a key first step for their use as ligands. acs.org While specific details for the synthesis of 5-adamantan-1-yl-2H-tetrazole for coordination applications are not extensively documented in dedicated studies, the general synthetic routes for analogous compounds are well-established. A plausible and commonly employed method is the [2+3] cycloaddition reaction between an adamantyl-containing nitrile and an azide (B81097) source. nih.gov This approach is a cornerstone of tetrazole synthesis due to its efficiency and broad applicability.

The synthesis would likely commence with 1-adamantanecarbonitrile, which serves as the precursor bearing the adamantyl group. This nitrile would then be reacted with an azide, such as sodium azide, often in the presence of a Lewis acid catalyst to facilitate the cycloaddition. The reaction yields the corresponding 5-(1-adamantyl)tetrazole. The position of the proton on the tetrazole ring (between N1 and N2) can result in tautomerism, and for coordination chemistry, the deprotonated tetrazolate anion is typically the coordinating species.

Complexation with Transition Metal Ions

The tetrazole moiety of this compound is an excellent donor for a wide range of transition metal ions, owing to the presence of multiple nitrogen atoms with lone pairs of electrons. While direct studies on the complexation of this specific ligand are limited, the coordination behavior of the more complex but structurally related ligand, 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, provides significant insights. This tetrapodal ligand has been successfully used to form complexes with several divalent transition metal ions, including manganese(II), copper(II), zinc(II), and cadmium(II). rsc.orgresearchgate.net It is therefore highly probable that this compound would also readily form stable complexes with these and other transition metals.

Coordination Modes and Geometries

The versatility of the tetrazole ring allows for a variety of coordination modes, which in turn leads to a rich diversity in the geometries of the resulting metal complexes. The coordination behavior of this compound is expected to be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of any ancillary ligands.

In its simplest coordination mode, the deprotonated 5-adamantan-1-yl-tetrazolate anion would act as a monodentate ligand, coordinating to a single metal center through one of its nitrogen atoms. In related tetrazole-BODIPY silver(I) complexes, both coordinating and non-coordinating modes have been observed within the same structure, highlighting the flexible nature of tetrazole coordination. dntb.gov.ua The bulky adamantyl group might favor this coordination mode in certain steric environments, preventing the close approach of multiple metal centers.

The tetrazolate ring is well-known for its ability to act as a bridging ligand, connecting two or more metal centers. This bridging can occur through different pairs of nitrogen atoms, leading to the formation of polynuclear complexes and extended coordination polymers. For instance, in complexes of 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane, the tetrazole groups have been observed to bridge metal atoms, contributing to the formation of robust, multidimensional networks. researchgate.net It is anticipated that this compound would exhibit similar bridging behavior, linking metal ions to form dimers, chains, layers, or three-dimensional frameworks. The specific bridging mode adopted would significantly influence the dimensionality and topology of the final structure.

| Coordination Mode | Description | Potential Role of Adamantyl Group |

| Monodentate | The tetrazolate ligand binds to a single metal ion through one nitrogen atom. | The bulky adamantyl group can sterically hinder further coordination, favoring monodentate binding in crowded environments. |

| Bidentate Chelating | The tetrazolate ligand coordinates to a single metal ion through two adjacent nitrogen atoms. | This mode is less common for simple tetrazoles but can be induced by specific metal ion preferences. |

| Bridging (μ₂) | The tetrazolate ligand connects two metal centers, typically using the N1-N2 or N2-N3 positions. | The adamantyl group can influence the orientation of the bridging ligands, affecting the overall structure of the resulting polymer. |

| Bridging (μ₃/μ₄) | The tetrazolate ligand bridges three or four metal centers, utilizing multiple nitrogen atoms. | While less common, the steric bulk of the adamantyl group might play a role in stabilizing more complex bridging modes. |

Metal-Organic Framework (MOF) Construction Using Adamantane-Tetrazole Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and tetrahedral nature of the adamantane (B196018) core makes it an excellent building block for the design of robust and porous MOFs. rsc.org The combination of the adamantane scaffold with the strong coordinating ability of the tetrazole group in ligands like this compound provides a powerful strategy for the construction of novel MOFs.

Studies on 1,3,5,7-tetrakis(tetrazol-5-yl)-adamantane have demonstrated the successful synthesis of zeolitic MOFs with gismondine topology. rsc.orgresearchgate.net In these structures, the adamantane-tetrazole ligand acts as a tetrahedral node, connecting metal-containing secondary building units (SBUs) into a three-dimensional network. While this compound is a simpler, monotopic ligand, it can still play a crucial role in MOF construction, potentially acting as a terminating ligand to control crystal growth or as a co-ligand to modify the properties of the resulting framework. The hydrophobic nature of the adamantyl group can also be exploited to create MOFs with specific adsorption properties.

Structural Diversity of Coordination Polymers

The ability of this compound to adopt various coordination modes, particularly bridging coordination, makes it a valuable ligand for the synthesis of coordination polymers with diverse structures. The final architecture of these polymers is influenced by a combination of factors, including the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of solvent molecules or counter-ions.

Research on coordination polymers assembled from adamantane dicarboxylates has shown that the rigid adamantane unit can lead to the formation of a wide range of structures, from one-dimensional tubes to two-dimensional undulating layers and three-dimensional interpenetrated frameworks. rsc.org The introduction of the tetrazole group in place of carboxylates is expected to further enhance this structural diversity due to the multiple potential coordination sites on the tetrazole ring. It is plausible that this compound could be used to construct coordination polymers with interesting topologies and potential applications in areas such as catalysis, luminescence, and magnetism. The bulky adamantyl group would likely prevent the formation of highly dense structures, favoring the creation of more open or porous frameworks.

Future Directions in 5 Adamantan 1 Yl 2h Tetrazole Research

Development of Novel Synthetic Pathways for Structural Diversity

The primary route for synthesizing 2,5-disubstituted tetrazoles, including 5-Adamantan-1-yl-2H-tetrazole, has traditionally involved the regioselective alkylation of a pre-formed 5-substituted tetrazole ring. For instance, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed with high regioselectivity, yielding the corresponding 2-adamantyl-5-aryl-2H-tetrazoles. arxiv.orgnih.gov

Future research in this area should focus on developing more versatile and efficient synthetic methodologies to introduce greater structural diversity. This could involve:

One-Pot Multi-Component Reactions (MCRs): Exploring MCRs, such as the Ugi or Passerini reactions, could allow for the direct and efficient assembly of complex adamantyl-tetrazole derivatives from simple starting materials. beilstein-journals.orgnih.gov This approach offers the potential for rapid library synthesis and the discovery of novel structures with interesting properties.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the adamantane (B196018) core or the tetrazole ring would be highly valuable. This could involve C-H activation or other modern synthetic techniques to introduce new functional groups, thereby tuning the compound's physicochemical properties.

Flow Chemistry: The use of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control, particularly when dealing with potentially energetic intermediates like azides, which are often used in tetrazole synthesis. scielo.br

These novel synthetic approaches will be instrumental in creating a diverse library of this compound analogs for further investigation.

Exploration of Advanced Spectroscopic Techniques for Fine Structure Elucidation

The unambiguous characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. While standard techniques like 1H and 13C NMR, IR spectroscopy, and mass spectrometry are routinely used, advanced spectroscopic methods can provide deeper insights into the fine structural details. nih.govresearchgate.net

Future efforts should concentrate on the application of:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete and unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.netipb.ptyoutube.com These methods can help to definitively establish connectivity and differentiate between isomers.

Solid-State NMR (ssNMR): For crystalline materials, ssNMR can provide valuable information about the local environment of atoms in the solid state, complementing data from X-ray diffraction. nih.gov Adamantane itself is often used as a chemical shift standard in solid-state NMR. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) techniques could be employed to study fragmentation patterns, providing further structural information.

A comprehensive spectroscopic analysis using these advanced techniques will ensure the accurate structural characterization of new this compound derivatives.

Refinement of Computational Models for Predictive Chemical Understanding

Computational chemistry offers a powerful means to predict and understand the properties of molecules, guiding experimental design and saving resources. Density Functional Theory (DFT) is a widely used method for studying the geometric, electronic, and optical properties of tetrazole derivatives. researchgate.netresearchgate.netiosrjournals.orgsjpas.com

Future computational research on this compound should aim to:

Develop and Validate More Accurate Models: This involves benchmarking different DFT functionals and basis sets against experimental data to identify the most reliable computational protocol for this class of compounds.

Predict Reactivity and Spectroscopic Properties: Refined models can be used to predict reaction outcomes, calculate NMR chemical shifts, and simulate IR and Raman spectra, aiding in the interpretation of experimental data.

Investigate Intermolecular Interactions: Computational methods can be used to study the nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding crystal packing and the properties of materials. researchgate.net

Explore Conformational Landscapes: For flexible derivatives, computational modeling can be used to explore the different possible conformations and their relative energies, providing insights into their dynamic behavior.

The synergy between computational modeling and experimental work will accelerate the discovery and development of new materials and applications based on this compound.

Innovative Approaches in Crystal Engineering for Functional Materials

The rigid and tetrahedral geometry of the adamantane cage makes it an excellent building block for the construction of well-defined supramolecular architectures and functional materials through crystal engineering. arxiv.orgresearchgate.netacs.org The tetrazole group, with its multiple nitrogen atoms, provides versatile coordination sites for forming hydrogen bonds and coordinating with metal ions. lifechemicals.com

Future directions in the crystal engineering of this compound include:

Design of Co-crystals: Systematically exploring the formation of co-crystals with other molecules can lead to new materials with tailored properties, such as improved solubility or stability.

Construction of Metal-Organic Frameworks (MOFs): The use of tetrazole-functionalized adamantanes as ligands for the construction of MOFs is a promising area of research. researchgate.netnih.govresearchgate.netresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. rsc.org

Development of Supramolecular Gels: The self-assembly of adamantane-tetrazole derivatives in solution could lead to the formation of supramolecular gels with interesting rheological properties.

Fabrication of Nanostructured Materials: The adamantane cage can serve as a template for the synthesis of nanostructured materials with controlled size and shape. aps.org

By leveraging the principles of crystal engineering, it is possible to design and synthesize a wide range of functional materials based on the this compound scaffold.

Expansion of Coordination Chemistry Applications and Ligand Design

The tetrazole ring is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal ions in various modes. researchgate.netlifechemicals.com This opens up possibilities for creating a diverse range of coordination complexes and polymers with interesting magnetic, optical, and catalytic properties.

Future research in this area should focus on:

Synthesis and Characterization of Novel Coordination Complexes: Exploring the coordination of this compound with a wide range of transition metals and lanthanides could lead to the discovery of new complexes with unique structures and properties.

Design of Multi-functional Ligands: Incorporating other functional groups into the this compound scaffold can lead to the development of multi-functional ligands capable of bridging multiple metal centers or exhibiting specific catalytic activity.

Development of Luminescent Materials: Some coordination complexes of tetrazole derivatives have been shown to exhibit interesting luminescence properties. Further exploration in this area could lead to the development of new sensors or light-emitting materials.

Catalysis: The coordination of metal ions to the tetrazole ring can create catalytically active sites. Investigating the catalytic activity of these complexes in various organic transformations is a promising avenue for future research.

The rich coordination chemistry of this compound provides a fertile ground for the development of new functional materials and catalysts.

Q & A

What are the standard synthetic routes for 5-Adamantan-1-yl-2H-tetrazole derivatives?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization reactions under alkaline conditions. For example, 5-(Adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-thiones are synthesized by reacting hydrazinecarbothioamides (e.g., 2-(adamantan-1-yl)-N-phenylhydrazinecarbothioamide) with NaOH in ethanol, followed by neutralization with acetic acid . Alkylation steps may use haloalkanes (e.g., 1-bromohexane) in butanol with NaOH to yield 3-alkylthio derivatives . Reagents like benzyl bromide are also employed in nucleophilic substitution reactions under reflux conditions .

How can X-ray crystallography resolve structural ambiguities in adamantyl-tetrazole derivatives?

Level: Advanced

Methodological Answer:

X-ray diffraction using instruments like Rigaku Oxford Diffraction XtaLAB SuperNova diffractometers allows precise determination of bond lengths, angles, and torsional conformations. For disordered structures (e.g., benzyl group disorder in ), refinement with software like CrysAlis and site-occupancy ratio analysis (e.g., 0.63:0.37) clarifies atomic positions . Weak intermolecular interactions (C–H⋯N, C–H⋯π) are identified via crystal packing analysis to validate supramolecular arrangements . Data deposition in the Cambridge Crystallographic Data Centre ensures reproducibility .

What spectroscopic and chromatographic methods confirm the structure of this compound derivatives?

Level: Basic

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=S stretches at ~1200 cm⁻¹) .

- NMR: 1H/13C NMR spectra (e.g., δ 1.64–1.69 ppm for adamantane protons) confirm substituent integration and stereochemistry .

- Mass Spectrometry (MS): Pseudo-molecular ion peaks (e.g., [M+H]+) match theoretical masses (e.g., 128.09 g/mol for C3H4N4O2) .

- Chromatography (GC/HPLC): Retention times and purity are validated against reference standards .

How to design assays to evaluate the antiviral or antihypoxic activity of these compounds?

Level: Advanced

Methodological Answer:

- Cytotoxicity Assays: Use MTT assays on cell lines (e.g., Vero cells) to determine CC₅₀ values (concentration causing 50% cell death) .

- Antiviral Activity: Measure IC₅₀ via plaque reduction assays, comparing treated vs. control groups infected with viruses (e.g., influenza) .

- Antihypoxic Models: Expose rats to hypoxic conditions in sealed chambers, administer test compounds (e.g., 1/10 LD₅₀ doses), and monitor survival time vs. controls (e.g., Mexidol at 100 mg/kg) . Include triplicates and statistical analysis (ANOVA) to ensure robustness.

How can researchers address discrepancies in biological activity data across studies?

Level: Advanced

Methodological Answer:

- Comparative Analysis: Cross-validate assays using standardized protocols (e.g., identical cell lines, virus strains) .

- Purity Verification: Reanalyze compounds via HPLC to rule out impurities affecting activity .

- Structural Confirmation: Re-examine crystallographic or spectroscopic data to detect undetected isomers/polymorphs .

- Meta-Analysis: Use computational tools (e.g., COMSOL Multiphysics) to model structure-activity relationships and identify outliers .

What solvents and conditions optimize recrystallization of adamantyl-tetrazole derivatives?

Level: Basic

Methodological Answer:

- Ethanol/Water Mixtures: Effective for initial precipitation (e.g., 70% yield for 5-(adamantan-1-yl)-4-methyl-4H-triazole) .

- Chloroform/Ethanol (1:1 v/v): Ideal for slow evaporation to grow single crystals for X-ray studies .

- n-Butanol: Used for alkylthio derivatives due to moderate polarity and high boiling point (~117°C) .

How can factorial design optimize reaction yields in adamantyl-tetrazole synthesis?

Level: Advanced

Methodological Answer:

- Variable Selection: Test factors like temperature (25–100°C), solvent ratios (ethanol/water), and reagent stoichiometry .

- Full Factorial Design: Use 2³ designs to evaluate interactions between variables. For example, vary [NaOH], reaction time, and haloalkane chain length .

- Response Surface Methodology (RSM): Model non-linear relationships to identify optimal conditions (e.g., 72% yield at 80°C with 1:1.2 substrate:haloalkane ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.